molecular formula C5H11ClN2O2 B1449712 3-Hydroxypyrrolidine-3-carboxamide hydrochloride CAS No. 1796959-63-1

3-Hydroxypyrrolidine-3-carboxamide hydrochloride

Cat. No. B1449712
CAS RN: 1796959-63-1
M. Wt: 166.6 g/mol
InChI Key: FTGOJMYIVJLQEY-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carboxamide hydrochloride, also known as 3-HPCHA, is a chemical compound . It has a CAS number of 1796959-63-1 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C5H11ClN2O2 . The InChI code is 1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 166.61 .

Scientific Research Applications

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, including derivatives of pyrrolidine, have been critically evaluated for their toxicity. Studies have found that these radicals generally exhibit very low toxicity and are not mutagenic. This includes evaluations using Salmonella typhimurium strains, where compounds such as 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl and its analogs showed nonmutagenicity, suggesting their safety for potential therapeutic uses (Sosnovsky, 1992).

Hydroxypyridinone Complexes with Aluminium

Research into hydroxypyridinones, which are structurally related to pyrrolidine derivatives, has shown promising results in chelating metals like aluminium, potentially useful for medical applications such as treating metal overloads in the body. These compounds, including 3-hydroxy-4-pyridinones, are effective orally active aluminium-chelators, highlighting their utility in medical and pharmacological fields (Santos, 2002).

Enhancement of Protoporphyrin IX Accumulation in Photodynamic Therapy

Research into enhancing the effectiveness of photodynamic therapy (PDT) has explored the use of compounds like 3-hydroxypyridin-4-ones for iron chelation, aiming to optimize protoporphyrin IX content in lesions. This approach seeks to improve clinical outcomes in PDT, demonstrating the potential of pyrrolidine derivatives in augmenting therapeutic protocols (Gerritsen et al., 2008).

Poly(N-vinyl pyrrolidone) in Drug Delivery

Polyvinylpyrrolidone (PVP), a polymer related to pyrrolidine structures, plays a crucial role in pharmaceutical formulations, acting as a carrier, stabilizer, and solubilizer for various drugs. Its non-toxicity and biocompatibility make it ideal for creating novel delivery systems for therapeutic agents, highlighting the versatility of pyrrolidine-based compounds in drug delivery applications (Franco & De Marco, 2020).

Polyvinylpyrrolidone for Improved Formulation Properties

The inclusion of PVP in pharmaceutical formulations enhances the bioavailability and stability of drugs, modifies physicomechanical properties, adjusts drug release rates, and prolongs circulation times of liposomes. This underscores the multifunctional role of pyrrolidine derivatives in enhancing the efficacy and utility of pharmaceutical products (Luo et al., 2021).

properties

IUPAC Name

3-hydroxypyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4(8)5(9)1-2-7-3-5;/h7,9H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOJMYIVJLQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypyrrolidine-3-carboxamide hydrochloride
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